REACTION_CXSMILES
|
[I:1][C:2]1[N:3]=[CH:4][N:5](C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH:6]=1.Br[CH2:27][C:28]1[CH:35]=[CH:34][C:31]([C:32]#[N:33])=[CH:30][C:29]=1[F:36]>>[F:36][C:29]1[CH:30]=[C:31]([CH:34]=[CH:35][C:28]=1[CH2:27][N:3]1[C:2]([I:1])=[CH:6][N:5]=[CH:4]1)[C:32]#[N:33]
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
IC=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
9.65 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=C(C#N)C=C1)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 7 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
ADDITION
|
Details
|
the residue is mixed with methanol
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent is subsequently removed
|
Type
|
ADDITION
|
Details
|
the residue is treated with 1M HCl (300 mL)
|
Type
|
FILTRATION
|
Details
|
The resulting suspension is filtered
|
Type
|
WASH
|
Details
|
the washed with HCl (1M)
|
Type
|
CUSTOM
|
Details
|
The resulting precipitation
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuum oven
|
Reaction Time |
7 d |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C#N)C=CC1CN1C=NC=C1I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |